3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride 3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219972-63-0
VCID: VC3183304
InChI: InChI=1S/C15H22BrNO.ClH/c1-11(2)13-5-6-15(14(16)8-13)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H
SMILES: CC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Molecular Formula: C15H23BrClNO
Molecular Weight: 348.7 g/mol

3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride

CAS No.: 1219972-63-0

Cat. No.: VC3183304

Molecular Formula: C15H23BrClNO

Molecular Weight: 348.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride - 1219972-63-0

Specification

CAS No. 1219972-63-0
Molecular Formula C15H23BrClNO
Molecular Weight 348.7 g/mol
IUPAC Name 3-[(2-bromo-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H22BrNO.ClH/c1-11(2)13-5-6-15(14(16)8-13)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H
Standard InChI Key ZUCOTLWCRVBMSX-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Canonical SMILES CC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride is a chemical compound with distinct molecular properties. The table below summarizes its key chemical identifiers:

PropertyValue
Common Name3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride
CAS Number1219972-63-0
Molecular FormulaC₁₅H₂₃BrClNO
Molecular Weight348.70 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

This compound contains a piperidine ring substituted at the 3-position with a (2-bromo-4-isopropylphenoxy)methyl group, and exists as a hydrochloride salt . The molecular structure consists of several functional groups that contribute to its chemical behavior and potential biological activities.

Structural Features and Isomerism

The compound's structure is characterized by several key elements:

  • A piperidine heterocyclic ring with a nitrogen atom

  • A phenoxy linkage connecting the piperidine and aromatic portions

  • A bromine substitution at the 2-position of the phenyl ring

  • An isopropyl group at the 4-position of the phenyl ring

  • The hydrochloride salt form stabilizing the basic nitrogen

It is important to distinguish this compound from its structural isomer, 4-((2-Bromo-4-isopropylphenoxy)methyl)piperidine hydrochloride (CAS: 1220032-77-8), which has the same molecular formula (C₁₅H₂₃BrClNO) and nearly identical molecular weight (348.7 g/mol), but differs in the position of substitution on the piperidine ring (4-position versus 3-position) . This positional isomerism likely results in distinct three-dimensional conformations and potentially different biological activities.

Chemical Properties and Reactivity

Physical and Chemical Characteristics

While specific data on the physical properties of 3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride is limited, inferences can be made based on its structural features. As a hydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form. The presence of hydrophobic groups (isopropyl and bromophenyl) balanced with the hydrophilic protonated amine suggests amphiphilic properties.

The reactive centers in this molecule include:

  • The piperidine nitrogen, which functions as a basic center

  • The phenoxy ether linkage, which can potentially undergo cleavage under appropriate conditions

  • The bromine substituent, which can participate in various substitution reactions

Comparative Analysis with Similar Compounds

Similar piperidine derivatives have demonstrated characteristic reactivity patterns that may be applicable to this compound. For instance, the structurally related 4-(3-Isopropylphenoxy)piperidine hydrochloride exhibits reactivity attributed to its functional groups, where the piperidine ring can undergo typical nucleophilic substitution reactions, and the phenoxy group may participate in electrophilic aromatic substitution reactions.

The table below compares key features of 3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride with related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride1219972-63-0C₁₅H₂₃BrClNO348.70 g/molSubstitution at 3-position of piperidine
4-((2-Bromo-4-isopropylphenoxy)methyl)piperidine hydrochloride1220032-77-8C₁₅H₂₃BrClNO348.7 g/molSubstitution at 4-position of piperidine
4-(3-Isopropylphenoxy)piperidine hydrochloride1185298-29-6C₁₄H₂₂ClNO255.78 g/molLacks bromine atom; different phenoxy substitution pattern

These structural variations likely result in different chemical behaviors and biological activities, highlighting the importance of precise structural characterization in pharmaceutical development.

Synthetic Approaches and Production

Chemical Building Block Applications

Compounds like 3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride often serve as valuable building blocks in the synthesis of more complex molecular structures with potential pharmaceutical applications. The bromine substituent, in particular, provides an opportunity for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions).

The related compound 4-((2-Bromo-4-isopropylphenoxy)methyl)piperidine hydrochloride is marketed as a building block for further chemical synthesis by various suppliers, suggesting similar applications for the 3-substituted isomer.

Analytical Characterization

Chromatographic Methods

Chromatographic techniques likely employed for purity analysis of this compound include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These methods would be essential for establishing the identity, purity, and stability of the compound for research applications.

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